molecular formula C17H14ClNOS2 B2518870 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide CAS No. 2034564-32-2

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide

Cat. No.: B2518870
CAS No.: 2034564-32-2
M. Wt: 347.88
InChI Key: AWKWCDXNYKEXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide is an organic compound that features a benzamide core substituted with a 2-chlorobenzoyl group and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a bithiophene derivative is coupled with an appropriate halide under palladium catalysis.

    Attachment of the Ethyl Linker: The bithiophene derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Benzamide Core: The final step involves the reaction of the ethyl-linked bithiophene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The 2-chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Corresponding amine derivatives of the benzamide core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide has several scientific research applications:

    Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide would depend on its specific application:

    In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

    In Medicinal Chemistry: If used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-chlorobenzamide: Substitution at the 4-position instead of the 2-position, potentially altering its electronic properties.

Uniqueness: N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in both chemical and biological contexts. This positioning can enhance its suitability for specific applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKWCDXNYKEXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.